molecular formula C25H23N3OS B3016626 (Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile CAS No. 728920-50-1

(Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile

Cat. No.: B3016626
CAS No.: 728920-50-1
M. Wt: 413.54
InChI Key: RPFLVUCTZQFXJG-UHFFFAOYSA-N
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Description

(Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile is a structurally complex compound characterized by a benzhydryl-substituted piperazine core, a thiophene moiety, and a propenenitrile chain with stereospecific (Z)-configuration.

Synthetic routes involve amidation and coupling reactions, as evidenced by analogous compounds in the Marine Drugs 2012 studies. For example, intermediates like 6-Azido-N-(4-(3-azidopropoxy)-2-(4-benzhydrylpiperazine-1-carbonyl)phenyl)hexanamide (6a) are synthesized via copper-catalyzed azide-alkyne cycloaddition or amidation steps, followed by purification via flash chromatography .

Properties

IUPAC Name

(Z)-2-(4-benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3OS/c26-19-22(18-23-12-7-17-30-23)25(29)28-15-13-27(14-16-28)24(20-8-3-1-4-9-20)21-10-5-2-6-11-21/h1-12,17-18,24H,13-16H2/b22-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFLVUCTZQFXJG-PYCFMQQDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C(=CC4=CC=CS4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)/C(=C\C4=CC=CS4)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile typically involves multi-step organic reactions. One possible synthetic route could include:

    Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be synthesized through cyclization reactions.

    Introduction of the Benzhydryl Group: The benzhydryl group can be introduced via nucleophilic substitution reactions.

    Formation of the Thiophene Moiety: The thiophene ring can be synthesized through cyclization of suitable precursors.

    Coupling Reactions: The final step involves coupling the piperazine, benzhydryl, and thiophene moieties under specific conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

(Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitrile group can be reduced to form amines.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while reduction of the nitrile group can yield primary amines.

Scientific Research Applications

Chemistry

In chemistry, (Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be studied for its potential biological activity. Compounds with piperazine and thiophene moieties are often investigated for their pharmacological properties, including antimicrobial and anticancer activities.

Medicine

In medicinal chemistry, this compound could be explored as a potential drug candidate. Its structure suggests it may interact with various biological targets, making it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of (Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The piperazine ring and thiophene moiety could play key roles in these interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Data Tables

Table 2: NMR Chemical Shift Comparison (δ, ppm)

Proton Environment Target Compound 8a 8b
Aromatic (Ar-H) 7.19–7.43 (multiplet) 7.25–7.50 (multiplet) 6.90–7.10 (doublet)
Piperazine CH$_2$ 2.27–3.42 (multiplet) 2.30–3.40 (multiplet) 2.25–3.38 (multiplet)
Nitrile/Amide Not reported 6.71 (NH, singlet) 6.68 (NH, singlet)

Research Findings and Implications

  • Structural Flexibility : The benzhydrylpiperazine core allows for modular substitution, enabling tuning of lipophilicity and steric bulk for target engagement .
  • Limitations : The absence of explicit biological data for the target compound limits direct pharmacological comparisons. Analogs like 8a and 8b demonstrate guanidinium-driven solubility challenges, suggesting the target compound’s nitrile group may improve bioavailability .

Biological Activity

(Z)-2-(4-Benzhydrylpiperazine-1-carbonyl)-3-thiophen-2-ylprop-2-enenitrile is a compound of interest due to its potential biological activities. It contains a piperazine moiety, which is known for its diverse pharmacological effects, and a thiophene ring that contributes to its chemical reactivity and biological interactions. This article examines the synthesis, mechanism of action, and biological activities of this compound, supported by relevant data tables and case studies.

Synthesis

The synthesis of this compound typically involves several key steps:

  • Formation of the Piperazine Ring : The piperazine ring is synthesized through cyclization reactions starting from suitable precursors.
  • Introduction of the Benzhydryl Group : This is achieved via nucleophilic substitution reactions.
  • Formation of the Thiophene Moiety : The thiophene ring is constructed through cyclization of appropriate precursors.
  • Coupling Reactions : The final product is formed by coupling the piperazine, benzhydryl, and thiophene components under specific conditions.

The biological activity of this compound may involve interactions with various molecular targets such as enzymes or receptors. The presence of the piperazine and thiophene moieties can influence binding affinity and specificity, potentially modulating the activity of these targets.

Biological Activities

Research indicates that compounds similar to this compound exhibit various biological activities:

Anti-inflammatory Activity

A related compound with a benzhydryl piperazine structure demonstrated significant inhibition of COX-2 and 5-LOX enzymes, with IC50 values indicating potent anti-inflammatory effects. For instance, one derivative showed an IC50 value of 0.25 μM for COX-2 inhibition, outperforming existing standards like celecoxib .

Anticancer Potential

Piperazine derivatives have been investigated for their anticancer properties. In vitro studies indicated that certain derivatives effectively reduced cell proliferation in human cancer cell lines such as A549 and MIA-PaCa-2. These findings suggest that this compound may also possess anticancer properties .

Table 1: Summary of Biological Activities

Activity TypeCompound/DerivativesIC50 ValueReference
COX-2 Inhibition9d (related derivative)0.25 μM
5-LOX Inhibition9d (related derivative)7.87 μM
Anticancer ActivityVarious derivativesVaries by cell line

Case Studies

Several studies highlight the potential applications of compounds containing piperazine and thiophene structures:

  • Inhibition Studies : One study focused on synthesizing a series of benzhydrylpiperazine-based compounds, evaluating their inhibitory effects on COX enzymes. The most active compound showed significant anti-inflammatory responses in vivo models .
  • Cancer Cell Proliferation : Another investigation explored the anticancer potential of piperazine derivatives against various human cancer cell lines, demonstrating promising results in reducing cell viability and inducing apoptosis .

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